molecular formula C20H16N2 B11545025 Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino-

Indeno[2,1-c]pyridine, 3,7-dimethyl-9-phenylimino-

Cat. No.: B11545025
M. Wt: 284.4 g/mol
InChI Key: AUEADQYQIGHBSS-UHFFFAOYSA-N
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Description

(9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE is a complex organic compound with a unique structure that combines an indeno-pyridine core with phenyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the indeno-pyridine core, followed by the introduction of the phenyl and methyl groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Phenyl-substituted pyridines: These compounds have a phenyl group attached to the pyridine ring, similar to (9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE, but lack the indeno moiety.

Uniqueness

The uniqueness of (9Z)-3,7-DIMETHYL-N-PHENYL-9H-INDENO[2,1-C]PYRIDIN-9-IMINE lies in its combination of an indeno-pyridine core with phenyl and methyl substituents. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

3,7-dimethyl-N-phenylindeno[2,1-c]pyridin-9-imine

InChI

InChI=1S/C20H16N2/c1-13-8-9-16-17-11-14(2)21-12-19(17)20(18(16)10-13)22-15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

AUEADQYQIGHBSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2=NC4=CC=CC=C4)C=NC(=C3)C

Origin of Product

United States

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